molecular formula C11H10FNO2 B1453781 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile CAS No. 218301-23-6

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Cat. No.: B1453781
CAS No.: 218301-23-6
M. Wt: 207.2 g/mol
InChI Key: GSWHWJOQQXLUGU-UHFFFAOYSA-N
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Description

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Aromatic Polyamides Synthesis : In the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages, derivatives of benzonitrile such as 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile play a crucial role. These polyamides exhibit good solubility in polar solvents and demonstrate high thermal stability, making them suitable for various industrial applications (Hsiao & Yu, 1996).

  • PET Radioligand Synthesis : The compound has been utilized in the synthesis of precursors for PET radioligands. An improved synthesis pathway involves its use for creating compounds like 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, demonstrating its utility in advanced imaging techniques (Gopinathan, Jin, & Rehder, 2009).

Chemical Interactions and Reactions

  • Progesterone Receptor Modulators : Research indicates the use of related compounds in the development of new progesterone receptor modulators. These are significant in medical research for applications like contraception and treatment of certain cancers (Fensome et al., 2008).

  • Condensation Reactions in Renewable Chemicals : It's involved in condensation reactions of glycerol to cyclic acetals. This is particularly noteworthy in the context of renewable materials and the production of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Advanced Applications in Medicine and Chemistry

  • Nucleoside Analogues : Its derivatives, like 1,3-Dioxan-5-yl pyrimidines, have been prepared and evaluated as antiviral and anticancer agents. These show potential as higher homologues of existing therapeutic agents (Cadet et al., 1998).

  • Catalytic Synthesis of Aryl Boronic Acids : It has been used in the scalable synthesis of aryl boronic acids, demonstrating its utility in the synthesis of key intermediates for pharmaceuticals (Szumigala, Devine, Gauthier, & Volante, 2004).

Mechanism of Action

Target of Action

It’s structurally similar to benzpyrimoxan , which is known to target nymphs of rice planthoppers

Mode of Action

For instance, Benzpyrimoxan, a structurally similar compound, exhibits remarkable activity against certain insects . More research is required to elucidate the specific interactions of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile with its targets.

Biochemical Pathways

Given its structural similarity to benzpyrimoxan , it might affect similar biochemical pathways

Result of Action

Structurally similar compounds like benzpyrimoxan have been shown to have significant insecticidal activity . More research is needed to understand the specific molecular and cellular effects of this compound.

Properties

IUPAC Name

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHWJOQQXLUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile
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